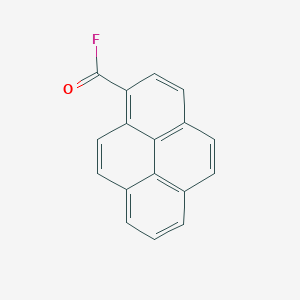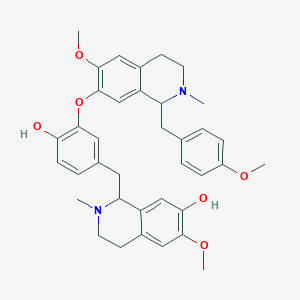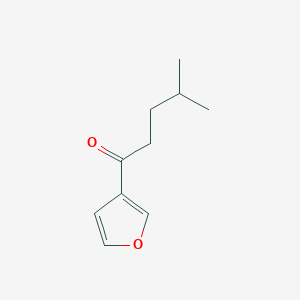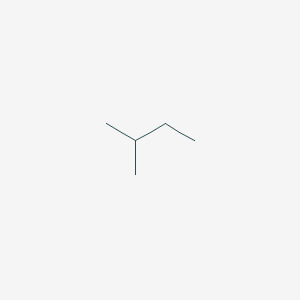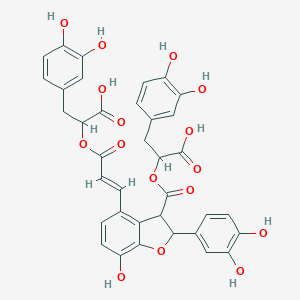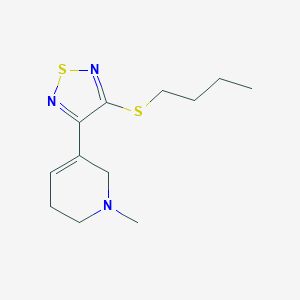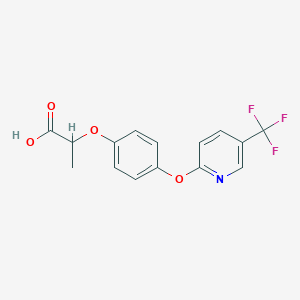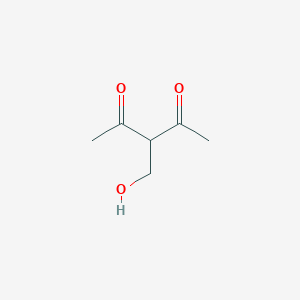
Ligurobustoside N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Ligurobustoside N is typically isolated from the leaves of Ligustrum robustum through a series of extraction and purification processes. The leaves are first dried and powdered, then extracted with a suitable solvent such as methanol or ethanol. The extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to separate and purify this compound
Chemical Reactions Analysis
Ligurobustoside N undergoes various chemical reactions, including oxidation and reduction. It exhibits strong antioxidant activity, which is evident from its ability to scavenge free radicals and inhibit oxidative stress . Common reagents used in these reactions include radical initiators like AAPH. The major products formed from these reactions are typically more stable, oxidized forms of the compound.
Scientific Research Applications
Ligurobustoside N has been extensively studied for its antioxidant properties. It has shown potential in treating conditions related to oxidative stress, such as obesity and diabetes . In addition to its antioxidant activity, this compound has been found to inhibit fatty acid synthase, which is a key enzyme involved in lipid metabolism . This makes it a promising candidate for the development of anti-obesity and hypoglycemic therapies.
Mechanism of Action
The antioxidant activity of Ligurobustoside N is primarily due to its ability to donate hydrogen atoms or electrons to neutralize free radicals. This process helps to prevent oxidative damage to cells and tissues. The compound also inhibits fatty acid synthase, which reduces the synthesis of fatty acids and triglycerides, thereby exerting anti-obesity effects . The exact molecular targets and pathways involved in these mechanisms are still under investigation, but they likely involve interactions with key enzymes and signaling molecules involved in oxidative stress and lipid metabolism.
Comparison with Similar Compounds
Ligurobustoside N is one of several phenylethanoid glycosides isolated from Ligustrum robustum. Other similar compounds include ligurobustosides R1, R2, R3, R4, S1, S2, and S3 . These compounds share similar antioxidant properties and have been studied for their potential health benefits. this compound is unique in its strong inhibitory activity against fatty acid synthase and its ability to inhibit hemolysis . This makes it a particularly promising candidate for the development of therapeutic agents targeting oxidative stress and metabolic disorders.
Properties
IUPAC Name |
[(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46O18/c1-15-24(41)25(42)27(44)34(48-15)52-30-16(2)49-35(28(45)26(30)43)53-32-29(46)33(47-12-11-17-3-7-19(37)8-4-17)50-22(14-36)31(32)51-23(40)10-6-18-5-9-20(38)21(39)13-18/h3-10,13,15-16,22,24-39,41-46H,11-12,14H2,1-2H3/b10-6+/t15-,16-,22+,24-,25+,26-,27+,28+,29+,30-,31+,32+,33+,34-,35-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXKPAMOLXJEEU-FVCUGLHDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC(=O)C=CC4=CC(=C(C=C4)O)O)CO)OCCC5=CC=C(C=C5)O)O)C)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](O[C@H]([C@@H]([C@@H]2O)O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3OC(=O)/C=C/C4=CC(=C(C=C4)O)O)CO)OCCC5=CC=C(C=C5)O)O)C)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
754.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
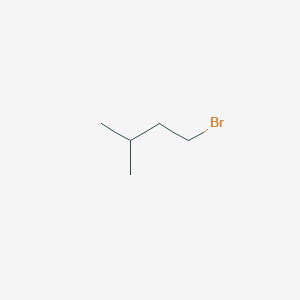

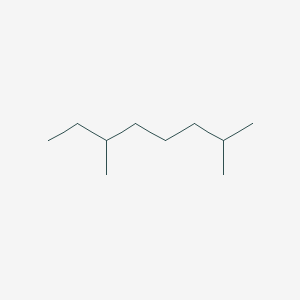
![Ethyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-7-carboxylate](/img/structure/B150251.png)
